REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:12]([O-])=O.[Na+].Cl[Sn]Cl.O>Cl>[NH:9]([C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:10])[F:11])=[N:8][CH:7]=1)[NH2:12] |f:1.2,3.4|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=N1)N)(F)F
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Name
|
|
Quantity
|
0.766 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
The reaction mass was stirred at same temperature for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
further continued stirring for 5-6 h at same temperature
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Duration
|
5.5 (± 0.5) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mass was cooled
|
Type
|
EXTRACTION
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Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C=1C=CC(=NC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |